Crebinostat
Description
Crebinostat is a potent histone deacetylase (HDAC) inhibitor . It has IC50 values of 0.7 nM, 1.0 nM, 2.0 nM, and 9.3 nM for HDAC1, HDAC2, HDAC3, and HDAC6, respectively . It potently induces acetylation of both histone H3 and histone H4 and enhances the expression of the cAMP response element-binding protein (CREB) target gene Egr1 .
Synthesis Analysis
The synthesis of Crebinostat involves systematic modification of the structure of known HDAC inhibitors . The process includes the use of enzymatic assays to assess potency toward recombinant HDACs .Molecular Structure Analysis
Crebinostat shares the “cap-linker-zinc chelator” pharmacophore model . Although both are hydroxamic acids, Crebinostat differs from SAHA in the cap moiety and length of the aliphatic linker .Chemical Reactions Analysis
Crebinostat potently induces acetylation of both histone H3 and histone H4 . It also enhances the expression of the cAMP response element-binding protein (CREB) target gene Egr1 .Physical And Chemical Properties Analysis
Crebinostat has a molecular formula of C20H23N3O3 and a molecular weight of 353.41 .Future Directions
properties
IUPAC Name |
N'-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]heptanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(9-5-2-6-10-20(25)23-26)22-21-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,26H,2,5-6,9-10H2,(H,22,24)(H,23,25)/b21-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIVDBATQVVQFS-RCCKNPSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Crebinostat |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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